molecular formula C17H16N2O2 B1499420 ethyl 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

ethyl 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1499420
M. Wt: 280.32 g/mol
InChI Key: ZKVPEDWPRKVJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 1-benzylpyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C17H16N2O2/c1-2-21-17(20)15-11-14-9-6-10-18-16(14)19(15)12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3

InChI Key

ZKVPEDWPRKVJNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g (10 mmol) of ethyl pyrrolo[2,3-b]pyridine-2-carboxylate (WO2004101563) are added, portionwise, to a suspension of 0.44 g (11 mmol) of sodium hydride in 50 ml of DMF, stirred at 20° C. After stirring at ambient temperature for 1 h, 2.1 g (12 mmol) of benzyl bromide are added, dropwise, and the reaction mixture is stirred at ambient temperature for 20 h. 150 ml of water and 150 ml of ethyl ether are subsequently added with stirring. The aqueous phase is separated and extracted twice with 50 ml of ethyl ether. The organic phases are combined, washed with 100 ml of water, dried over sodium sulphate and then concentrated under reduced pressure. The resulting product is purified by silica column chromatography, elution being carried out with a mixture of heptane and dichloromethane. 2.3 g of the expected product are thus isolated.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

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